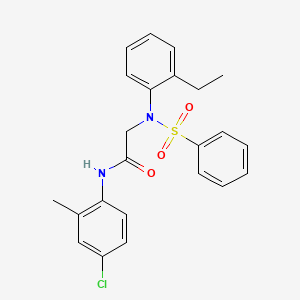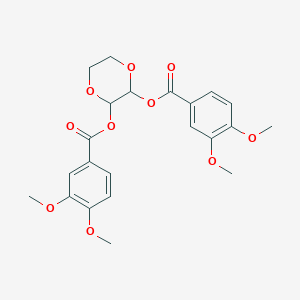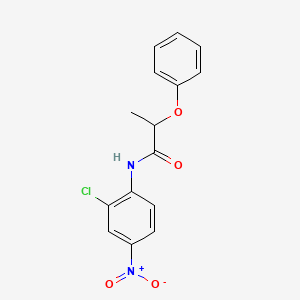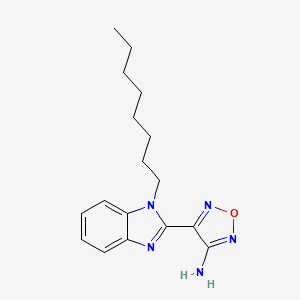![molecular formula C28H24N2O6 B5129285 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, also known as NPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of neurotransmitter release. This compound has been shown to have a significant effect on the activity of GABAergic neurons, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the regulation of neuronal excitability. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of new synthesis methods to improve its efficiency and purity, and the exploration of its potential applications in biotechnology and other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate can be synthesized through a multistep process involving the reaction of 1-naphthol with 4-nitrobenzoyl chloride, followed by the reaction with propionyl chloride and then with phenoxyacetic acid. The final product is obtained through purification and crystallization processes.
Propiedades
IUPAC Name |
[1-[(4-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-12-15-21(16-13-20)30(33)34)27-23-11-7-6-8-19(23)14-17-24(27)36-26(32)18-35-22-9-4-3-5-10-22/h3-17,28H,2,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABGIGBORRSBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)


![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)

![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)
